molecular formula C17H12O3 B15248745 1-(2-Oxopropyl)anthracene-9,10-dione CAS No. 61994-46-5

1-(2-Oxopropyl)anthracene-9,10-dione

Cat. No.: B15248745
CAS No.: 61994-46-5
M. Wt: 264.27 g/mol
InChI Key: JPDRAVYVMNMFAH-UHFFFAOYSA-N
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Description

1-(2-Oxopropyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a ketone group at the 2-position of the propyl side chain attached to the anthracene core. Anthracene derivatives, including this compound, are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-(2-Oxopropyl)anthracene-9,10-dione typically involves the functionalization of the anthracene core. One common method is the Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent side reactions .

Industrial production methods for anthracene derivatives, including this compound, often involve large-scale Friedel-Crafts reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

1-(2-Oxopropyl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction results in alcohols .

Scientific Research Applications

1-(2-Oxopropyl)anthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Oxopropyl)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerases. This leads to the inhibition of DNA replication and transcription, which is a key mechanism underlying its potential anticancer effects .

Comparison with Similar Compounds

1-(2-Oxopropyl)anthracene-9,10-dione can be compared with other anthracene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and reactivity compared to other anthracene derivatives .

Properties

CAS No.

61994-46-5

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

1-(2-oxopropyl)anthracene-9,10-dione

InChI

InChI=1S/C17H12O3/c1-10(18)9-11-5-4-8-14-15(11)17(20)13-7-3-2-6-12(13)16(14)19/h2-8H,9H2,1H3

InChI Key

JPDRAVYVMNMFAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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